The synthesis of tipepidine citrate monohydrate involves several chemical reactions that can be categorized into two main stages: the formation of the base compound, tipepidine, followed by its conversion to the citrate salt.
Technical details regarding specific reagents, reaction conditions (temperature, pressure), and purification methods are often proprietary or vary by manufacturer but generally follow established organic synthesis protocols .
The molecular formula for tipepidine citrate monohydrate is , with a molar mass of approximately 467.56 g/mol. The compound exhibits achirality, meaning it does not have stereocenters that would lead to optical isomers.
Tipepidine citrate monohydrate undergoes various chemical reactions relevant to its pharmacological activity and stability:
These reactions are critical for understanding the drug's behavior in biological systems and during storage .
The primary mechanism of action for tipepidine citrate monohydrate involves inhibition of G protein-coupled inwardly-rectifying potassium channels (GIRKs). By modulating these channels, tipepidine increases dopamine levels in certain brain regions, particularly the nucleus accumbens. This action contributes to its antitussive effects while minimizing side effects typically associated with opioid medications.
Relevant data such as melting point, boiling point, and specific heat capacity are essential for formulation but may vary based on preparation methods .
Tipepidine citrate monohydrate is primarily used in medical applications related to respiratory health. Its key applications include:
Tipepidine citrate monohydrate emerged from targeted Japanese pharmaceutical innovation in the late 1950s. Researchers at Tanabe Seiyaku (now Mitsubishi Tanabe Pharma) first synthesized the compound—chemically designated as 3-(di-2-thienylmethylene)-1-methylpiperidine citrate monohydrate—as part of a program to develop non-opioid antitussives [1] [7]. Early work by Okumura et al. (1958) detailed its preparation through a condensation reaction between 1-methylpiperidine and di-2-thienyl ketone, yielding a crystalline base later stabilized as the hibenzate or citrate salt for clinical use [7]. By 1959, tipepidine hibenzate was marketed in Japan under the brand name Asverin, distinguishing itself from centrally acting narcotic cough suppressants (e.g., codeine) by lacking opioid receptor affinity or respiratory depression effects [1] [3].
The compound’s antitussive efficacy stemmed from its ability to suppress cough reflexes by modulating peripheral neural pathways, though its exact initial mechanism remained partially characterized. Preclinical studies demonstrated significant cough suppression in feline models with low acute toxicity (mouse oral LD₅₀: 867 mg/kg) [7]. This pharmacological profile positioned tipepidine as a preferred alternative to codeine in pediatric and adult populations, leading to its adoption across Asia and later in select European markets under trade names such as Sotal and Antupex [1] [5].
Property | Tipepidine Base | Tipepidine Citrate Monohydrate | Tipepidine Hibenzate |
---|---|---|---|
CAS Registry Number | 5169-78-8 | - | 31139-87-4 |
Molecular Formula | C₁₅H₁₇NS₂ | C₁₅H₁₇NS₂·C₆H₈O₇·H₂O | C₂₉H₂₇NO₄S₂ |
Molecular Weight | 275.43 g/mol | 485.57 g/mol | 517.66 g/mol |
Physical Form | Yellow crystals | Yellow crystals | Crystals |
Melting Point | 64–65°C | 138–139°C | 187–190°C |
Solubility | Low in water | High in water/ethanol | Low in water |
First Marketed (Brand) | - | Bithiodine (1960s) | Asverin (1959) |
The repositioning of tipepidine citrate monohydrate for neuropsychiatric disorders originated from mechanistic studies in the 2000s that revealed its novel central activity. Research demonstrated that tipepidine acts as a potent inhibitor of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which regulate neuronal excitability and neurotransmitter release [1] [2]. Unlike conventional dopamine reuptake inhibitors (e.g., methylphenidate), tipepidine enhances dopaminergic and noradrenergic transmission in the prefrontal cortex and nucleus accumbens by blocking GIRK channels coupled to dopamine D₂ and adrenergic α₂ receptors [1] [2] [3]. This increases extracellular dopamine without inducing psychostimulant-like hyperactivity or sensitization—a critical theoretical foundation for its potential in attention-deficit/hyperactivity disorder (ADHD) and depression [1] [12].
In vivo evidence solidified this repurposing rationale:
These findings catalyzed clinical exploration of tipepidine’s neuropsychiatric potential. A sustained-release formulation (TS-141) was later developed to maintain stable plasma concentrations, though early-phase trials noted efficacy variations tied to CYP2D6 metabolism polymorphisms [4].
Target | Biological Consequence | Therapeutic Implication |
---|---|---|
GIRK Channel Inhibition | Reversal of dopamine D₂ receptor-mediated neuronal inhibition | Enhanced mesolimbic dopamine release |
Dopamine Modulation | ↑ Extracellular dopamine in nucleus accumbens; no locomotor sensitization | Antidepressant/anhedonia reduction |
Adrenergic Interaction | Blockade of α₂ receptor-GIRK coupling in prefrontal cortex | Improved attention/executive function |
Clinical Translation | ADHD-RS score reduction; antidepressant-like effects in rodents | ADHD/depression symptom alleviation |
Compound Name | Chemical Context |
---|---|
Tipepidine | Base molecule (C₁₅H₁₇NS₂) |
Tipepidine citrate monohydrate | Aqueous-stable salt form for oral administration |
Tipepidine hibenzate | Original antitussive salt (Asverin®) |
SCH23390 | Dopamine D₁ receptor antagonist |
Yohimbine | Adrenergic α₂ receptor antagonist |
Methamphetamine | Used in ADHD rodent models |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1